

Application Notes and Protocols for Differentiating iPSCs from Bipolar Patients into Neurons

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Introduction

Bipolar disorder (BD) is a complex psychiatric condition with a strong neurodevelopmental component. The advent of induced pluripotent stem cell (iPSC) technology provides an unprecedented opportunity to model BD in vitro, offering insights into disease mechanisms and a platform for drug discovery. By reprogramming somatic cells from patients with BD into iPSCs and subsequently differentiating them into neurons, researchers can study patient-specific cellular phenotypes. This document provides detailed protocols for the differentiation of iPSCs from bipolar patients into forebrain neurons and GABAergic neurons, summarizes key quantitative findings from published studies, and illustrates the relevant signaling pathways and experimental workflows.

Neurons derived from iPSCs of BD patients have been shown to exhibit distinct characteristics compared to those from healthy controls. These differences include altered gene expression, particularly in pathways related to WNT signaling and ion channel function, as well as distinct electrophysiological properties such as neuronal hyperexcitability.[1][2] These patient-specific neuronal models are invaluable for investigating the cellular and molecular underpinnings of BD and for screening novel therapeutic compounds.

Experimental Protocols



Protocol 1: Differentiation of iPSCs into Forebrain Neurons using Dual SMAD Inhibition

This protocol is a widely used method for directed differentiation of iPSCs into neural progenitor cells (NPCs) and subsequent maturation into forebrain neurons. The principle of dual SMAD inhibition involves blocking the TGF- β and BMP signaling pathways, which promotes efficient neural induction.[3][4]

Materials:

- iPSCs from bipolar patients and healthy controls
- · Matrigel or Geltrex
- DMEM/F12 medium
- Neurobasal medium
- N2 and B27 supplements
- ReLeSR™ or similar passaging reagent
- ROCK inhibitor (Y-27632)
- DMEM
- Noggin
- SB431542
- BDNF
- GDNF
- Ascorbic Acid
- Laminin



Poly-D-lysine (PDL)

Procedure:

- iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 or a similar feeder-free medium. Passage cells as aggregates using a gentle cell dissociation reagent like ReLeSR™.
- Neural Induction (Day 0-11):
 - When iPSCs reach 80-90% confluency, switch to Neural Induction Medium (NIM)
 composed of DMEM/F12 with N2 supplement, 2 μM SB431542, and 100 ng/mL Noggin.
 - Change the medium daily for 10-12 days. During this time, the morphology of the cells will change, forming a dense neuroepithelial sheet.
- Neural Progenitor Cell (NPC) Expansion (Day 12 onwards):
 - After neural induction, dissociate the neuroepithelial sheet into single cells using Accutase.
 - Plate the resulting NPCs onto Matrigel-coated plates in NPC expansion medium (DMEM/F12 with N2 and B27 supplements, 20 ng/mL bFGF, and 20 ng/mL EGF).
 - Expand the NPCs for 2-4 passages.
- Neuronal Maturation (Week 3-8):
 - To initiate neuronal differentiation, plate the NPCs onto plates coated with Poly-D-lysine and Laminin in Neuronal Maturation Medium (Neurobasal medium with N2 and B27 supplements, 20 ng/mL BDNF, 20 ng/mL GDNF, and 200 μM Ascorbic Acid).
 - Perform a half-medium change every 2-3 days for 4-6 weeks to allow for neuronal maturation.

Protocol 2: Differentiation of iPSCs into GABAergic Interneurons







This protocol is adapted for the generation of GABAergic interneurons, which have been implicated in the pathophysiology of bipolar disorder.[5][6]

implicated in the pathophysiology of bipolar disorder.[5][6]

- iPSCs from bipolar patients and healthy controls
- Matrigel

Materials:

- DMEM/F12 medium
- Neurobasal medium
- N2 and B27 supplements
- ROCK inhibitor (Y-27632)
- SB431542
- LDN193189
- Sonic Hedgehog (SHH) C25II
- Dkk-1
- BDNF
- GDNF
- Ascorbic Acid
- Laminin
- Poly-D-lysine (PDL)

Procedure:

• iPSC Culture: Maintain iPSCs as described in Protocol 1.



- Neural Induction with Ventralization (Day 0-7):
 - Begin neural induction using a dual SMAD inhibition approach with 10 μM SB431542 and
 100 nM LDN193189 in DMEM/F12 with N2 supplement.
 - To pattern the NPCs towards a ventral, GABAergic fate, supplement the medium with 100-200 ng/mL Sonic Hedgehog (SHH) C25II and 100 ng/mL Dkk-1 from day 2 to day 7.
- NPC Expansion (Day 8-21):
 - Dissociate the cells and plate them on Matrigel-coated plates in NPC expansion medium (DMEM/F12 with N2 and B27 supplements, 20 ng/mL bFGF, and 20 ng/mL EGF).
- GABAergic Neuron Maturation (Week 4-8):
 - Plate the NPCs on Poly-D-lysine and Laminin-coated plates in Neuronal Maturation Medium (Neurobasal medium with N2 and B27 supplements, 20 ng/mL BDNF, 20 ng/mL GDNF, and 200 μM Ascorbic Acid).
 - Continue maturation for 4-6 weeks, with half-medium changes every 2-3 days.

Data Presentation

The following tables summarize quantitative data from studies comparing iPSC-derived neurons from bipolar disorder patients and healthy controls.

Table 1: Gene Expression Changes in BD iPSC-Derived Neurons



Gene	Neuronal Subtype	Fold Change (BD vs. Control)	Reference
CACNA1C	Forebrain Neurons	Varies by SNP	[5]
NKCC1	GABAergic Neurons	Transiently lower expression	[5][6]
KCC2	GABAergic Neurons	Altered expression ratio with NKCC1	[5][6]
WNT pathway components	Neural Progenitor Cells	Dysregulated	[2]
Ion channel subunits	Neural Progenitor Cells	Dysregulated	[2]
GAD1	Neurons	+2.5 fold	[7]
SCN4B	Neurons	-14.6 fold	[7]

Table 2: Electrophysiological Properties of BD iPSC-Derived Neurons

Parameter	Neuronal Subtype	Observation in BD Neurons	Reference
Firing Rate	GABAergic Neurons	Increased	[5][6]
Network Bursting	GABAergic Neurons	Increased	[5][6]
Synchrony	GABAergic Neurons	Decreased	[5][6]
Action Potential Firing	Hippocampal Dentate Gyrus-like Neurons	Hyperexcitable	[8][9]
Na+ Currents	Cortical Neurons	Increased number of peaks	[10]
Membrane Resistance	Cortical Neurons	Increased	[10]

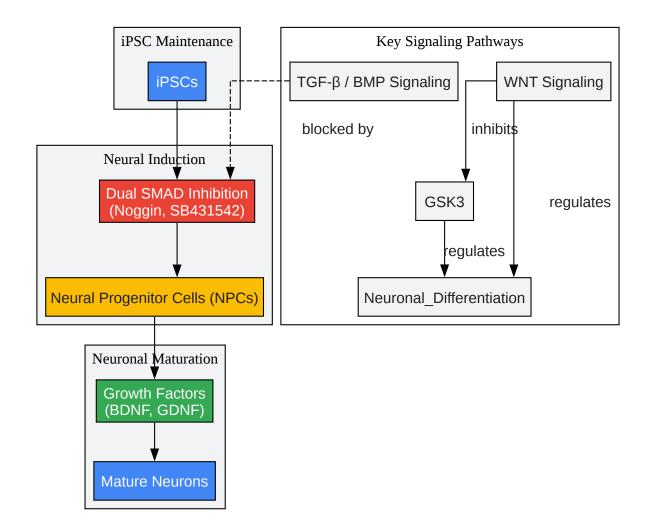
Visualization of Pathways and Workflows



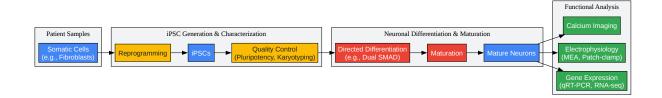
Signaling Pathways in Neuronal Differentiation

The differentiation of iPSCs into neurons is governed by a complex interplay of signaling pathways. In the context of bipolar disorder, the WNT signaling pathway has been shown to be dysregulated. [2] The dual SMAD inhibition protocol directly targets the TGF- β and BMP pathways.









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